molecular formula C11H9N3O2 B11055350 4-Nitro-5-(2-phenylethenyl)-1H-imidazole CAS No. 6307-17-1

4-Nitro-5-(2-phenylethenyl)-1H-imidazole

Cat. No.: B11055350
CAS No.: 6307-17-1
M. Wt: 215.21 g/mol
InChI Key: QXGIKCKEMSLDCG-VOTSOKGWSA-N
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Description

4-Nitro-5-(2-phenylethenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a nitro group at the 4-position and a phenylethenyl group at the 5-position of the imidazole ring. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-5-(2-phenylethenyl)-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 4-nitroimidazole and styrene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the addition of the phenylethenyl group to the imidazole ring.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also emphasizes cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-5-(2-phenylethenyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenylethenyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Further oxidized nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

4-Nitro-5-(2-phenylethenyl)-1H-imidazole has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Nitro-5-(2-phenylethenyl)-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. The phenylethenyl group may facilitate binding to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-4-nitro-5-(2-phenylethenyl)isoxazole
  • 2-(Benzoylamino)-4-nitro-5-(2-phenylethenyl)benzoic acid

Uniqueness

4-Nitro-5-(2-phenylethenyl)-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring. This unique structure imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of both the nitro and phenylethenyl groups allows for a wide range of chemical modifications and applications.

Properties

CAS No.

6307-17-1

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

5-nitro-4-[(E)-2-phenylethenyl]-1H-imidazole

InChI

InChI=1S/C11H9N3O2/c15-14(16)11-10(12-8-13-11)7-6-9-4-2-1-3-5-9/h1-8H,(H,12,13)/b7-6+

InChI Key

QXGIKCKEMSLDCG-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=C(NC=N2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C(NC=N2)[N+](=O)[O-]

solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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